N-Nitrobenzenemethanamine

Description

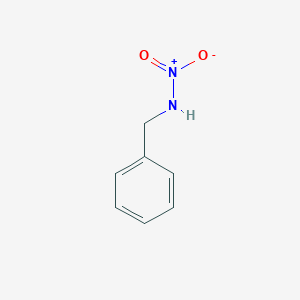

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-9(11)8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCCWUVWFDOSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies Involving N Nitrobenzenemethanamine

Electron Density and Reactivity Principles

The reactivity of N-Nitrobenzenemethanamine is fundamentally governed by the distribution of electron density within the molecule. The presence of both an electron-withdrawing nitro group (-NO2) and an electron-donating amino group (-NH2) on the benzene (B151609) ring creates a complex electronic environment that dictates its chemical behavior.

Modern computational approaches, such as Molecular Electron Density Theory (MEDT), provide a framework for understanding reactivity based on the changes in electron density along a reaction pathway. nih.gov According to MEDT, the capacity for electron density to change, rather than static molecular orbital interactions, is the primary determinant of chemical reactivity. nih.gov For this compound, this means that reactions are initiated at sites where the electron density is most susceptible to change, influenced by the approaching reactant. nih.gov

The non-symmetrical distribution of electron density is key to understanding the chemo- and regioselectivity in polar reactions. nih.gov The most favorable reaction pathways will involve interactions between the most nucleophilic center of one reactant and the most electrophilic center of the other. nih.gov In this compound, the carbon atoms ortho and para to the nitro group are rendered electrophilic, while the nitrogen of the amino group is a nucleophilic center.

Nucleophilic and Electrophilic Reaction Pathways

The dual functionality of this compound, featuring both a nucleophilic amino group and an electrophilic nitro-substituted aromatic ring, allows it to participate in both nucleophilic and electrophilic reaction pathways.

Nucleophilic Reactions: The primary nucleophilic center in this compound is the nitrogen atom of the amino group. This lone pair of electrons can attack electrophilic species. For instance, the amine group can be acylated or alkylated. Furthermore, the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com In this type of reaction, a potent nucleophile can replace a suitable leaving group on the aromatic ring, typically at the ortho or para position relative to the strongly electron-withdrawing nitro group. chemistrysteps.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of the nitro group. libretexts.org

Electrophilic Reactions: While the nitro group deactivates the benzene ring towards traditional electrophilic aromatic substitution, the amino group can direct electrophiles to the ortho and para positions relative to itself. However, the strong deactivating effect of the nitro group generally makes such reactions challenging. The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. evitachem.com The nitration of nitrobenzene (B124822) itself, an analogous system, has been studied computationally and proceeds through a two-step mechanism involving a tetrahedral cation intermediate, with the electrophilic attack of the nitronium ion being the rate-determining step. researchgate.net

Free-Radical Reaction Mechanisms

Free-radical reactions involving this compound can be initiated through various means, including thermal or photochemical induction. libretexts.org These reactions typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org

Initiation: This phase involves the formation of a radical species. For instance, exposure to heat or light can cause the homolytic cleavage of a susceptible bond, or a radical initiator can be used. libretexts.org

Propagation: Once a radical is formed, it can react with this compound. A common propagation step is hydrogen abstraction. libretexts.org For example, a radical could abstract a hydrogen atom from the benzylic position (the -CH2- group), which is stabilized by resonance with the aromatic ring. This would generate a benzylic radical. This new radical can then participate in further reactions, propagating the chain. libretexts.org Free radical reactions can sometimes be accelerated by the presence of neighboring groups. uomustansiriyah.edu.iq

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org This is a thermodynamically favorable but statistically rare event due to the low concentration of radicals. libretexts.org

It is important to note that the selectivity of free-radical reactions can be influenced by the reactivity of the radical species. For instance, bromine radicals are generally less reactive but more selective than chlorine radicals. masterorganicchemistry.com The presence of solvents can also affect the reactivity and selectivity of free-radical reactions by complexing with the radical species. masterorganicchemistry.com

Reductive Transformations

The nitro group of this compound is readily susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can be achieved using a variety of reducing agents and methods, leading to the formation of an amino group. evitachem.com

Common methods for the reduction of the nitro group include:

Chemical Reduction: A variety of chemical reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). evitachem.com The use of aqueous flow catalysis with NaBH4 under ambient conditions has been shown to be an efficient method for nitro to amine reductions. nih.gov

Reduction by Metals in Acidic Media: Metals like tin or iron in the presence of hydrochloric acid are classic reagents for this transformation.

The reduction of nitroaromatics can also proceed through more complex pathways. The von Richter reaction, for example, involves the reaction of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid, representing a cine substitution. wikipedia.org The mechanism of this reaction is intricate, involving nucleophilic attack by cyanide, ring closure, and rearrangement. wikipedia.org

Furthermore, reductive transformations can be coupled with other reactions. For instance, a method for the reductive C/N-difunctionalization of nitroarenes has been reported, where the deoxygenation of the nitro group leads to the formation of an aryl nitrene, which can then undergo further reactions to form heterocyclic products like benzimidazoles. nih.gov

Oxidative Transformations

The this compound molecule contains sites that are susceptible to oxidation. The primary site for oxidation is the amino group, which can be oxidized to form various products depending on the oxidizing agent and reaction conditions.

The amine group can be oxidized to form imines or aldehydes using oxidizing agents such as hydrogen peroxide or oxygen in the presence of catalysts like amine oxidases. evitachem.com In biological systems, p-nitrobenzylamine can interact with enzymes like amine oxidases, leading to the formation of reactive intermediates that can participate in further biochemical pathways. evitachem.com

The aromatic ring itself, although deactivated by the nitro group, can undergo oxidative transformations under specific conditions. For example, the oxidation of 1-nitropyrene, a related nitroaromatic compound, with dimethyldioxirane (B1199080) (DMD) leads to the formation of epoxides. nih.gov It has been proposed that similar oxidants could be generated from the ozonolysis of other atmospheric components, suggesting potential environmental transformation pathways. nih.gov

Catalytic Reaction Mechanisms and Transition State Analysis

Catalysts play a crucial role in many reactions involving this compound by providing alternative reaction pathways with lower activation energies. rsc.org This is achieved by stabilizing the transition state, the highest energy point along the reaction coordinate. rsc.orgunife.it

Transition State Analysis: Understanding the structure and energy of the transition state is fundamental to understanding reaction kinetics. The Hammond postulate states that the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. unife.it For an exothermic reaction, the transition state will be "early" and resemble the reactants, while for an endothermic reaction, it will be "late" and resemble the products. unife.it Computational tools are increasingly used to calculate transition state energies and geometries, providing valuable insights into reaction mechanisms. arxiv.org

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate, mechanism, and outcome of chemical reactions involving this compound. numberanalytics.com Solvents can affect reactions by stabilizing or destabilizing reactants, intermediates, and transition states. psgcas.ac.in

Polar vs. Nonpolar Solvents: Polar solvents are generally better at solvating charged species and polar molecules. In reactions that involve the formation of ionic intermediates, such as SN1 reactions, polar solvents can stabilize the carbocation intermediate, thereby increasing the reaction rate. libretexts.org For SN2 reactions, polar protic solvents (those capable of hydrogen bonding) can solvate the nucleophile, making it less reactive and potentially slowing down the reaction. libretexts.org Polar aprotic solvents (like DMSO or DMF) are often excellent for SN2 reactions because they solvate the counter-cation of the nucleophile but not the nucleophile itself, leaving it more reactive. cecmohali.org

Solvent Effects on this compound Reactions:

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is influenced by the solvent's ability to stabilize the negatively charged Meisenheimer complex.

Reductive Transformations: The choice of solvent can affect the solubility of the reducing agent and the substrate, as well as the kinetics of the reaction. For example, studies on the degradation of quaternary ammonium (B1175870) salts have shown that solvent polarity can influence the reaction rate by shielding reactive sites. tue.nl

Electron-Accepting Properties: The electron-accepting properties of the nitro group can be influenced by the solvent. Studies on nitropurines have shown that solvation enhances the electron-accepting properties of the nitro group, and this effect is dependent on the solvent's dielectric constant. mdpi.com This suggests that the reactivity of the nitro group in this compound could be similarly modulated by the solvent environment.

Computational Mechanistic Investigations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For instance, studies on analogous molecules like N-nitrosamines and other nitro-substituted aromatic compounds have successfully used these methods. Such research often explores reaction energy profiles, calculates activation barriers, and characterizes intermediates to provide a deep understanding of reaction feasibility and selectivity nih.govnih.govnih.gov. For example, theoretical investigations into the formation of N-nitrosodimethylamine (NDMA) from various precursors have detailed complex multi-step mechanisms, identifying rate-determining steps and the influence of catalysts or different reaction conditions nih.govnih.govnih.gov. Similarly, DFT has been applied to understand the electronic properties and conformational analysis of related nitrophenyl derivatives .

However, the direct application of these computational methodologies to map out the specific reaction mechanisms involving this compound, such as its formation, decomposition, or other chemical transformations, has not been a focus of the studies identified. Therefore, detailed research findings and corresponding data tables for the computational mechanistic investigation of this specific compound could not be provided. Further theoretical research would be necessary to fill this gap in the scientific record.

Computational and Theoretical Investigations of N Nitrobenzenemethanamine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules like N-Nitrobenzenemethanamine.

Electronic Structure Elucidation (HOMO-LUMO, MEP, NBO)

The electronic character of a molecule governs its reactivity and physical properties. DFT calculations are instrumental in mapping this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential near the hydrogen atoms of the amine and methylene (B1212753) groups.

Energetic Landscape Analysis

Molecules can exist in various spatial arrangements known as conformers. An energetic landscape analysis, performed using DFT, systematically explores these different conformations to identify the most stable, lowest-energy structures. By rotating the bonds within this compound, such as the C-N and N-N bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different forms at thermal equilibrium.

Chemical Reactivity Index Calculations (e.g., Electrophilicity Index)

DFT calculations allow for the quantification of a molecule's reactivity through various chemical reactivity descriptors. These indices are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a scale for its electrophilic character. A higher electrophilicity index suggests a greater propensity to act as an electrophile in chemical reactions.

These calculated indices provide a quantitative basis for predicting how this compound will interact with other chemical species.

Molecular Geometry Optimization

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Molecular geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Using a selected DFT functional and basis set, the forces on each atom are calculated and iteratively adjusted until a stationary point is reached. This optimized geometry provides the foundation for all subsequent computational analyses, ensuring that the calculated properties are representative of the molecule's most probable state.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT, that are used to solve the Schrödinger equation for a given molecule. For this compound, these calculations can provide fundamental insights into its properties. Beyond the DFT applications already discussed, other quantum chemical methods can be employed to study aspects such as vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculated spectra can be compared with experimental data to confirm the molecule's structure. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the molecule's behavior upon exposure to UV-visible light.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation of this compound, the molecule would be placed in a simulation box, often with solvent molecules, and the motions of all atoms would be calculated over time based on a force field. This allows for the exploration of conformational changes, interactions with its environment, and the dynamic behavior of the molecule in a more realistic, solvated state. MD simulations can be particularly useful for understanding how the molecule behaves in solution and for studying processes that occur over longer timescales than can be accessed with purely quantum mechanical methods.

Advanced Computational Methods for Intermolecular Interactions

The study of intermolecular interactions in this compound and related nitroaromatic compounds is critical for understanding their chemical behavior, physical properties, and potential biological activity. Advanced computational methods provide powerful tools to investigate these non-covalent interactions with a high degree of accuracy, offering insights that are often difficult to obtain through experimental means alone. These methods allow for the detailed characterization of forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions that govern molecular aggregation and recognition processes.

A variety of sophisticated computational techniques are employed to model the intermolecular interactions of nitro-containing compounds. frontiersin.org Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between computational cost and accuracy. researchgate.net For instance, functionals like B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), have been successfully used to investigate the vibrational modes and electronic absorption spectra of nitrosamine (B1359907) oligomers. researchgate.net These studies reveal how different molecular configurations can significantly impact the compound's properties. researchgate.net

To dissect the nature of specific intermolecular forces, methods such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are frequently applied. physchemres.org AIM theory allows for the characterization of bonding interactions based on the topology of the electron density. physchemres.org For example, the analysis of electron density (ρ) and its Laplacian (∇²ρ) at bond critical points can confirm the electrostatic nature of hydrogen bonds. physchemres.org NBO analysis, on the other hand, provides a framework for understanding charge transfer and orbital interactions that contribute to the stability of intermolecular complexes. physchemres.orgmdpi.com

For more dynamic systems or to understand the influence of a solvent, advanced molecular dynamics simulations are indispensable. Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are two such methods that incorporate quantum effects into the simulation of molecular motion. nih.gov These techniques can be used to study the dynamics of hydrogen bonds and to simulate spectroscopic signatures, providing a bridge between theoretical models and experimental data. nih.gov In the context of biological systems, molecular docking and classical molecular dynamics (MD) simulations are used to explore the interactions between small molecules like nitrosamines and biological macromolecules, such as cytochrome P450 enzymes. heraldopenaccess.us These simulations can predict binding affinities and identify key amino acid residues involved in the interaction. heraldopenaccess.us

| Computational Method | System Studied | Key Findings |

| DFT (B3LYP-D3), TD-DFT | Nitrosamine oligomers | Two-body interactions are the dominant contributor to binding energy. Different molecular configurations significantly affect vibrational modes and electronic properties. researchgate.net |

| DFT (B3LYP/6-311++G**), AIM, NBO | 5-fluorouracil and cyclic nitrosamines | Hydrogen bonds were identified as having a predominantly electrostatic character based on electron density analysis. NBO analysis supported these findings. physchemres.org |

| Quantum Chemical Calculations | Various carcinogenic nitrosamines | Provided insights into the likelihood of reactive ion formation and subsequent DNA alkylation, aiding in carcinogenicity risk assessment. nih.gov |

| Molecular Docking, MD, MM/GBSA | Nitrosamines (NAB, NAT) with Cytochrome P450 | Identified hydrophobic interactions as the major force in the binding of nitrosamines to the enzyme and HEME group. The formation of the complexes was found to be spontaneous. heraldopenaccess.us |

| CPMD, PIMD | n-Octanol dimer | Revealed that a polar environment enhances the strength of intramolecular hydrogen bonds. Dispersive forces were found to be decisive in intermolecular interactions. mdpi.comnih.gov |

These advanced computational methods, from quantum chemical calculations on small clusters to large-scale molecular dynamics simulations, provide a detailed and multi-faceted understanding of the intermolecular interactions that dictate the behavior of this compound and related compounds.

Advanced Spectroscopic Characterization Techniques and Interpretation

X-ray Diffraction (XRD) Analysis

Such studies reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are influenced by the presence and position of the nitro group. The nitro group, being a strong electron-withdrawing group, can significantly affect the crystal packing and intermolecular forces.

Table 1: Representative Crystallographic Data for a Related Nitrobenzylamine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.924(1) |

| b (Å) | 8.792(1) |

| c (Å) | 7.642(1) |

| β (°) | 91.59(1) |

| V (ų) | 1136.8(1) |

| Z | 4 |

| Data for N-phenyl-4-nitrobenzylamine oup.com |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govnih.gov These techniques are instrumental in identifying the functional groups present in N-Nitrobenzenemethanamine.

The FT-IR spectrum of nitrobenzylamine hydrochloride shows characteristic peaks for the various functional groups. nih.govnih.gov The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The N-H stretching vibrations of the amine group appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group are also readily identifiable.

Raman spectroscopy provides complementary information. The Raman spectrum of 4-nitrobenzylamine (B181301) hydrochloride also exhibits characteristic peaks that can be assigned to the vibrational modes of the molecule. nih.gov

Table 2: Key FT-IR and Raman Bands for 4-Nitrobenzylamine Hydrochloride

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | Not prominent | Stretching |

| C-H (aromatic) | ~3100 | ~3100 | Stretching |

| C-H (methylene) | ~2900 | ~2900 | Stretching |

| NO₂ (asymmetric) | ~1520 | Not prominent | Stretching |

| NO₂ (symmetric) | ~1350 | ~1350 | Stretching |

| Data sourced from spectral information for 4-nitrobenzylamine hydrochloride. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govunibo.it

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitro group and the position of this group on the aromatic ring. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The benzylic protons (CH₂) adjacent to the nitrogen atom usually resonate as a singlet around δ 4.0-4.3 ppm. The amine protons (NH₂) can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. unibo.itbeilstein-journals.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the aromatic ring show distinct signals, with the carbon atom attached to the nitro group being significantly deshielded. The methylene carbon (CH₂) typically appears in the range of δ 40-55 ppm. unibo.it

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitrobenzylamine Derivatives

| Position | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Aromatic H | 7.40 - 8.21 | 121.9 - 149.2 |

| Benzylic CH₂ | ~3.90 - 4.03 | ~51.1 - 52.8 |

| Amine NH₂ | Variable | - |

| Data compiled from various nitrobenzylamine derivatives. unibo.it |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The presence of the nitro group and the aromatic ring in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. Aromatic compounds typically exhibit absorptions due to π → π* transitions. The nitro group, being a chromophore, introduces n → π* transitions. For nitroaromatic compounds, a characteristic absorption is often observed around 270 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the position of the nitro group on the benzene (B151609) ring.

Table 4: Typical UV-Vis Absorption for a Nitroaromatic Compound

| Transition | Approximate λmax (nm) |

| π → π | ~200-250 |

| n → π | ~270 |

| General data for nitroaromatic compounds. |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govmsstate.edu In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzylamines include the loss of a hydrogen atom to form a stable iminium ion, and cleavage of the C-N bond. The presence of the nitro group also leads to characteristic fragmentation patterns, such as the loss of NO₂ or NO. nih.gov

Table 5: Key Fragments in the Mass Spectrum of 4-Nitrobenzylamine

| m/z | Fragment |

| 153.0659 | [M+H]⁺ (Precursor ion) |

| 135.9 | [M+H - H₂O]⁺ |

| 106 | [C₇H₆N]⁺ |

| 107 | [C₇H₇N]⁺ |

| Data from MS2 spectrum of 4-nitrobenzylamine. nih.gov |

Integration of Experimental and Theoretical Spectroscopic Data

The integration of experimental spectroscopic data with theoretical calculations, often using Density Functional Theory (DFT), provides a more comprehensive understanding of the molecular structure and properties of this compound. Theoretical calculations can predict spectroscopic parameters such as vibrational frequencies, NMR chemical shifts, and electronic transitions. Comparing these calculated values with experimental data allows for a more accurate assignment of spectral features and a deeper insight into the electronic structure and conformational properties of the molecule. For instance, DFT calculations can help to elucidate the relationship between the position of the nitro group and the observed spectroscopic characteristics.

Derivatization Strategies for N Nitrobenzenemethanamine

Introduction to Functionalization and Modification

N-Nitrobenzenemethanamine, a molecule featuring a nitro-substituted benzene (B151609) ring attached to a methylamine (B109427) group, serves as a versatile scaffold in synthetic organic chemistry. Its chemical architecture, characterized by three distinct reactive sites—the secondary amine, the aromatic ring, and the nitro group—allows for a wide array of functionalization and modification strategies. The functional groups present, a nucleophilic amine and an electron-withdrawing nitro group on an aromatic system, provide multiple avenues for chemical transformation, enabling the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research. evitachem.com

The core structure consists of a benzene ring, which provides stability and a platform for electrophilic substitution reactions. evitachem.com The reactivity of the ring is influenced by the electronic effects of its two substituents. The aminomethyl group (-CH₂NH₂) is generally considered an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a powerful deactivating, meta-directing group. The interplay of these groups dictates the regioselectivity of further ring functionalization.

The secondary amine is a key site for N-substitution reactions, allowing for the introduction of various alkyl, acyl, and other moieties. The nitro group, on the other hand, is susceptible to reduction, providing a pathway to the corresponding amino compound, which can then undergo its own unique set of reactions. evitachem.com These inherent functionalities make this compound a valuable starting material for creating more complex molecular structures.

N-Substitution Reactions

The secondary amine functionality in this compound is a prime target for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at the nitrogen atom. These N-substitution reactions are fundamental for building molecular complexity and modifying the compound's properties. Common strategies include N-alkylation, N-acylation, and the formation of sulfonamides.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a typical SN2 reaction. ksu.edu.sa The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

N-Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, results in the formation of N-acyl derivatives (amides). For instance, acetylation with acetyl chloride introduces an acetyl group, which can significantly alter the electronic properties of the amine. This modification can be used to protect the amine group or to modulate its reactivity in subsequent synthetic steps. libretexts.org

N-Arylation: While less common than alkylation or acylation, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide.

The table below summarizes some potential N-substitution reactions for this compound.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | N-Methyl-N-nitrobenzenemethanamine |

| N-Acylation | Acetyl Chloride | N-Acetyl-N-nitrobenzenemethanamine |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)-N-nitrobenzenemethanamine |

This table presents theoretical examples of N-substitution reactions.

Aromatic Ring Functionalization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that allows for the introduction of various functional groups directly onto the ring. evitachem.com The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the aminomethyl group and the nitro group. The nitro group is a strong deactivating and meta-directing group, while the aminomethyl group is an activating and ortho-, para-directing group. The combined influence of these groups will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Nitration: Introducing an additional nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. However, the strongly deactivating nitro group can make these reactions challenging.

The functionalization of planar aromatic rings is a straightforward and economical approach to synthesizing more complex molecules. rsc.org The ability to modify the aromatic core of this compound significantly expands its utility as a synthetic intermediate.

Nitro Group Transformations

The nitro group is a highly versatile functional group that can undergo a variety of transformations, providing a gateway to numerous other functionalities. The most prominent reaction of the nitro group in this compound is its reduction to an amine.

Reduction to Amines: The nitro group can be reduced to a primary amine (-NH₂) through a six-electron reduction process. nih.gov This transformation is of great synthetic importance as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. evitachem.com

Metal-Acid Systems: Employing metals like tin, iron, or zinc in the presence of a strong acid like hydrochloric acid.

Hydride Reagents: Reagents such as lithium aluminum hydride can also effect the reduction of the nitro group. evitachem.com

The reduction proceeds through intermediate species, including nitroso and hydroxylamino derivatives. nih.gov The resulting aminobenzylamine can then participate in a wide range of reactions typical of arylamines, such as diazotization. libretexts.org

Other Transformations: While reduction to the amine is the most common, other transformations of the nitro group are known. For instance, under specific conditions, the nitro group can be involved in cyclization reactions. The reaction of an enolate with a nitro group can lead to the formation of a nitrone. nih.gov The nitro group's electron-deficient nature makes it a useful component in Michael addition reactions. researchgate.net

The table below outlines key transformations of the nitro group.

| Reaction Type | Reagent/Condition | Product Functional Group |

| Reduction | H₂, Pd/C | Amine (-NH₂) |

| Reduction | Fe, HCl | Amine (-NH₂) |

| Partial Reduction | Specific reagents | Hydroxylamine (-NHOH) |

This table summarizes common nitro group transformations.

Development of Analytical Derivatization Methods

For the purpose of detection and quantification, particularly in complex matrices, this compound can be chemically modified through derivatization. This process aims to improve its analytical properties, such as volatility for gas chromatography (GC) or its response to a specific detector, like an electron capture detector (ECD) or a mass spectrometer (MS). cdc.gov

Derivatization for GC Analysis: To enhance volatility and thermal stability for GC analysis, the secondary amine can be derivatized. A common approach for amines is acylation, for example, with trifluoroacetic anhydride. cdc.gov This converts the polar amine into a less polar, more volatile amide derivative.

Derivatization for HPLC Analysis: For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. Reagents that react with amines are widely used for this purpose. For instance, reagents like dansyl chloride or 2,4-dinitrofluorobenzene react with the amine group to yield highly absorbing or fluorescent derivatives.

A study on the determination of nitrosamines involved denitrosation followed by sulfonylation with p-toluenesulfonyl chloride, which significantly improved chromatographic behavior and mass response in GC-MS analysis. researchgate.net A similar strategy, involving reaction at the amine, could be applicable. Another approach involves using derivatization reagents that target specific functional groups. For example, 3-nitrophenylhydrazine (B1228671) has been used to derivatize carboxyl- and carbonyl-containing metabolites for LC-MS analysis, a strategy that could potentially be adapted if this compound were first transformed to introduce such a group. nih.gov

The development of such methods is crucial for accurately monitoring the compound in various samples. The choice of derivatization reagent and method depends on the analytical technique being used and the nature of the sample matrix. epa.gov

Applications in Advanced Organic and Materials Chemistry

Role as a Synthetic Intermediate and Building Block

The dual functionality of N-Nitrobenzenemethanamine makes it a valuable intermediate and building block in organic synthesis. evitachem.com The presence of both an amine and a nitro group allows for a diverse range of chemical transformations, enabling the synthesis of pharmaceuticals, agrochemicals, and dyes. evitachem.comfrontiersin.org Nitroalkanes and nitroalkenes are widely recognized as indispensable building blocks for creating molecules relevant to the pharmaceutical industry. frontiersin.org

The reactivity of this compound can be primarily attributed to three key areas: the reduction of the nitro group, reactions involving the amine functionality, and electrophilic substitution on the aromatic ring. evitachem.com The nitro group can be readily reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium catalyst or lithium aluminum hydride. evitachem.com This transformation is fundamental in the synthesis of diamine derivatives, which are precursors to a wide array of more complex molecules, including heterocyclic compounds.

The amine group, on the other hand, can undergo reactions such as alkylation and acylation. ontosight.ai Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions on the benzene (B151609) ring. evitachem.com This versatility makes this compound a key starting material for constructing polysubstituted aromatic compounds.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Nitro Group Reduction | H₂, Pd/C; LiAlH₄ | Aminobenzenemethanamine | Access to diaminoaromatic compounds, precursors for heterocycles and polymers. evitachem.com |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂), Sulfonating agents (e.g., SO₃/H₂SO₄) | Substituted this compound derivatives | Introduction of further functional groups to the aromatic ring for tailored properties. evitachem.com |

| Amine Functionalization (Alkylation/Acylation) | Alkyl halides, Acyl chlorides | N-substituted this compound derivatives | Modification of the amine group for specific applications in drug synthesis and materials science. ontosight.ai |

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. libretexts.orgresearchgate.netscienceready.com.au this compound and its derivatives can act as ligands, utilizing the lone pair of electrons on the nitrogen atom of the amine group to form coordinate covalent bonds with metal ions. scienceready.com.au

The design of ligands is crucial in coordination chemistry as the properties of the resulting metal complex are heavily influenced by the nature of the ligands. The presence of both electron-donating and electron-withdrawing groups in this compound allows for the fine-tuning of the electronic properties of the ligand and, consequently, the resulting metal complex.

The formation of a metal complex in solution is an equilibrium process where solvent molecules in the coordination sphere of a metal ion are displaced by ligands. spjainsasaram.co.in The stability of the resulting complex is a critical parameter and is quantified by the stability constant (K), which reflects the equilibrium binding affinity between the metal and the ligands. ijtsrd.comdalalinstitute.com Higher stability constants indicate the formation of more stable complexes. ijtsrd.com

Several factors influence the stability of metal complexes, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity, denticity, and steric hindrance), and the reaction conditions. ijtsrd.comlibretexts.org The amine group in this compound acts as a monodentate ligand, forming a single coordinate bond with the metal center. The stability of complexes formed with this compound will depend on the interplay of these factors. For instance, the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stabilities of complexes with high-spin, divalent, first-row transition metal ions.

Table 2: Factors Influencing the Stability of Metal Complexes with this compound

| Factor | Influence on Complex Stability |

| Metal Ion Charge | Higher positive charge on the metal ion generally leads to stronger electrostatic attraction with the ligand and more stable complexes. |

| Metal Ion Size | Smaller ionic radius for a given charge generally results in a higher charge density and more stable complexes. |

| Ligand Basicity | The basicity of the amine group in this compound influences its ability to donate its lone pair of electrons. Substituents on the benzene ring can alter this basicity. |

| Steric Effects | Bulky substituents near the coordinating amine group can hinder the approach of the metal ion, potentially reducing complex stability. |

| Chelate Effect | While this compound itself is a monodentate ligand, its derivatives can be designed to be multidentate, leading to the formation of more stable chelate rings. libretexts.org |

A key feature of this compound is the presence of both an electron-donating amino group and an electron-withdrawing nitro group. ontosight.ai This electronic arrangement significantly modulates the electron density distribution within the molecule. The nitro group withdraws electron density from the benzene ring through resonance and inductive effects, while the amino group donates electron density.

This internal electronic push-pull system can influence the ligand's coordination properties. The electron-withdrawing nature of the nitro group can decrease the basicity of the amine group, thereby affecting the strength of the coordinate bond it forms with a metal ion. Conversely, the electronic properties of the ligand can be tuned by introducing other substituents onto the aromatic ring, allowing for the rational design of ligands with specific electronic characteristics for various applications, such as in catalysis or materials science.

Catalytic Applications and Catalyst Design

The versatility of this compound extends to the field of catalysis, where it can serve as a precursor to catalytically active species or as a ligand in catalyst design.

While this compound itself is not typically a catalyst, its derivatives are valuable in the design of catalysts for various organic transformations. mdpi.com For example, the reduction of the nitro group leads to the formation of aminobenzylamines, which can serve as ligands for transition metal catalysts. These metal complexes can then be employed in a range of catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. nih.gov

The electronic properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst. By modifying the substituents on the aromatic ring of the this compound precursor, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst for a specific transformation.

This compound can also be utilized as a building block in the synthesis of polymers. ontosight.ai Its bifunctional nature, with the amine and the latent amine (from the reduction of the nitro group), allows it to be incorporated into polymer chains through condensation polymerization reactions. The resulting polymers may exhibit interesting properties due to the presence of the aromatic and polar functional groups.

Furthermore, the amine group in this compound can potentially act as an initiator or a chain transfer agent in certain types of polymerization reactions. In the context of controlled radical polymerization techniques, the design of initiators and catalysts is critical, and functional molecules like this compound could serve as a platform for the development of novel initiating systems. The presence of oxygen can inhibit radical polymerization reactions, so these are often carried out in an inert atmosphere. researchgate.net

Materials Science Applications

The unique bifunctional nature of this compound, possessing both a reactive amine and a reducible nitro group, makes it a valuable building block in materials science. Its derivatives are utilized in the creation of functional materials, advanced polymers, and nanomaterials. mdpi.com

This compound serves as a crucial intermediate in the synthesis of a variety of functional organic molecules. The reduction of its nitro group to an amine yields aminobenzylamines, which are key precursors for polyamides and polyimides and act as curing agents for epoxy resins. google.com

The distinct reactivity of the two functional groups allows for sequential chemical modifications. For example, the amino group can readily undergo nucleophilic substitution reactions with acyl chlorides to form amides, while the nitro group remains available for subsequent reduction. This stepwise functionalization is instrumental in building more complex molecules with specific properties, such as those investigated for pharmacological activity. The positional isomerism (ortho, meta, or para) of the nitro group significantly influences the electronic properties and reactivity of the molecule, allowing for fine-tuning of the final material's characteristics. For instance, 3-nitrobenzylamine is often used in peptide synthesis and azo chemistry.

The derivatives of this compound are important monomers in polymer chemistry. Aminobenzylamines, obtained through the catalytic reduction of nitrobenzylamines, are directly used in the production of high-performance polymers like polyamides and polyimides. google.com Furthermore, related structures, such as N-substituted maleimides derived from nitroanilines, can be polymerized to create polymers with excellent thermal stability. researchgate.netijert.org For example, the free-radical copolymerization of N-(4-nitrophenyl) maleimide (B117702) with other monomers like methyl methacrylate (B99206) or cinnamic acid has been explored to synthesize new polymers with tailored properties. researchgate.netijert.org

The incorporation of such functional monomers can lead to the development of "smart materials," which can respond to external stimuli like temperature, pH, or light. e3s-conferences.orgmdpi.comresearchgate.netscribd.com For example, polymers containing vanillin (B372448) derivatives have been synthesized to be temperature-responsive, forming hydrogel thin films whose swelling properties change with temperature. mdpi.com While direct use of this compound in smart polymers is less documented, its derivatives, once integrated into a polymer backbone, can provide sites for further functionalization or introduce specific electronic and responsive properties. nih.govchimia.ch For instance, polymers containing azide (B81097) or oxime groups, which can be derived from precursors like this compound, offer versatile platforms for creating multi-functional materials through click chemistry. nih.gov

| Polymer Precursor/Monomer | Resulting Polymer Type | Key Properties/Applications |

| Aminobenzylamine (from reduction of this compound) google.com | Polyamides, Polyimides, Epoxy Resins | High-performance materials, structural components, adhesives. google.com |

| N-(4-Nitrophenyl) maleimide ijert.org | Copolymers (e.g., with Cinnemic Acid) | Enhanced thermal stability. ijert.org |

| N-substituted maleimides researchgate.net | Copolymers (e.g., with Methyl Methacrylate) | Specialty polymers with controlled architecture. researchgate.net |

This compound and its salts have found specific applications in the functionalization of nanomaterials, particularly carbon nanotubes (CNTs). The covalent modification of CNT surfaces is crucial for improving their dispersion in solvents and polymer matrices, and for introducing new functionalities. researchgate.netaimspress.comrsc.org

A direct application involves the use of 4-Nitrobenzylamine (B181301) hydrochloride for the chemical modification of multiwalled carbon nanotubes (MWCNTs) and graphite (B72142) powder. The amine group can react with carboxylic acid groups present on the surface of acid-treated CNTs to form a stable amide linkage. researchgate.net This process covalently attaches the nitrobenzyl group to the nanotube surface. The attached nitro group can then be further reduced to an amine, providing a reactive site for subsequent chemical modifications, such as attaching drug molecules or polymer chains. researchgate.netaimspress.com The electrochemical reduction of related diazonium salts has also been used as a powerful method to graft functional layers onto CNT fibers, preserving the bulk properties of the fiber while altering its surface chemistry. rsc.org Doping CNTs with heteroatoms like nitrogen has been shown to enhance their catalytic activity and corrosion stability, making them suitable for applications in fuel cells. mdpi.comresearchgate.net The use of nitrogen-containing precursors like this compound derivatives is a viable route to achieving such nitrogen-doped carbon nanostructures.

Environmental Transformation and Degradation Pathways of N Nitrobenzenemethanamine

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For N-Nitrobenzenemethanamine, these mechanisms are expected to include photochemical and electrochemical degradation, as well as hydrolysis under certain conditions.

For this compound, photochemical degradation could proceed through several pathways:

N-N Bond Cleavage: The N-NO2 bond may be susceptible to cleavage upon absorption of UV radiation, leading to the formation of a benzenemethanamine radical and a nitro radical (•NO2).

Aromatic Ring Transformation: Similar to nitrobenzene (B124822), the benzene (B151609) ring of this compound could be attacked by photochemically generated hydroxyl radicals, leading to the formation of hydroxylated intermediates.

The efficiency of these photochemical processes would depend on various environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizing substances in the water or atmosphere, and the pH of the medium.

Electrochemical degradation offers a method for treating water contaminated with refractory organic pollutants like nitroaromatic compounds. Studies on the electrochemical treatment of nitrobenzene wastewater have shown that it can be effectively degraded through both oxidation and reduction processes. mdpi.comnih.gov

Two primary pathways for the electrochemical degradation of nitrobenzene have been proposed:

Oxidation: The nitrobenzene molecule is oxidized at the anode, often with the help of electrochemically generated hydroxyl radicals. This leads to the formation of hydroxylated aromatic intermediates like p-nitrophenol, which can be further degraded to smaller organic acids (e.g., maleic acid, oxalic acid) and eventually mineralized to carbon dioxide and water.

Reduction: At the cathode, the nitro group of nitrobenzene is reduced to an amino group, forming aniline. Aniline is generally less stable and more amenable to further oxidation and degradation. mdpi.comnih.gov

Applying these principles to this compound, it can be hypothesized that electrochemical treatment would lead to a similar set of reactions. The nitro group could be reduced to an amino group, forming aminobenzenemethanamine. Simultaneously, the benzene ring could be oxidized, leading to hydroxylated intermediates and eventual ring cleavage. The specific products and degradation efficiency would be influenced by electrode material, current density, electrolyte composition, and pH. nih.gov

Table 1: Potential Electrochemical Degradation Pathways of this compound (Inferred from Nitrobenzene Studies)

| Electrode Process | Initial Reaction | Potential Intermediates | Final Products |

| Anodic Oxidation | Hydroxylation of the aromatic ring by •OH radicals. | Hydroxylated this compound derivatives. | Organic acids, CO₂, H₂O |

| Cathodic Reduction | Reduction of the nitro group (-NO₂) to an amino group (-NH₂). | Aminobenzenemethanamine. | Further oxidation products |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence. Studies on the hydrolysis of N-nitro amides in aqueous sulfuric acid have shown that the reaction mechanism can vary depending on the substituents on the molecule and the acidity of the solution. rsc.org For some N-nitro compounds, hydrolysis can be acid-catalyzed. However, many N-nitro amides and related structures are relatively resistant to hydrolysis under neutral pH conditions. rsc.org

Given the structure of this compound, it is not expected to hydrolyze readily under typical environmental pH conditions (pH 5-9). Significant hydrolysis would likely require strongly acidic or basic conditions, which are not common in most natural water bodies.

Biotic Degradation Mechanisms (e.g., Microbial Degradation)

Biotic degradation, particularly by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. A wide range of bacteria and fungi have been identified that can degrade nitroaromatic compounds. semanticscholar.org While specific studies on the microbial degradation of this compound are lacking, the well-studied pathways for nitrobenzene can serve as a model.

Microorganisms employ several strategies to break down nitroaromatic compounds:

Reductive Pathways: The most common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. semanticscholar.org This transformation is carried out by nitroreductase enzymes. The resulting amino-substituted aromatic compound is typically more susceptible to further degradation.

Oxidative Pathways: Some bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring using monooxygenase or dioxygenase enzymes. This can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which are then substrates for ring-cleavage enzymes.

For this compound, a plausible biotic degradation pathway would begin with the reduction of the nitro group to form aminobenzenemethanamine. Subsequently, the aromatic ring could be hydroxylated and cleaved by microbial enzymes. Strains of bacteria such as Comamonas testosteroni and Acidovorax delafieldii have been shown to possess a broad ability to degrade nitrophenols and nitrobenzene and could potentially degrade this compound. nih.gov Intestinal bacteria have also been shown to degrade N-nitrosamines, converting them to the parent amine and nitrite, suggesting that similar enzymatic machinery could act on N-nitro compounds. nih.gov

Identification and Analysis of Transformation Products

Table 2: Predicted Transformation Products of this compound

| Degradation Mechanism | Predicted Transformation Products |

| Photochemical Degradation | Benzenemethanamine, Hydroxylated this compound isomers, Nitrogen oxides. |

| Electrochemical Degradation | Aminobenzenemethanamine, Hydroxylated this compound isomers, p-Nitrophenol, Aniline, Benzoquinone, Hydroquinone, Organic acids (e.g., maleic, oxalic). |

| Biotic Degradation | Nitrosobenzenemethanamine, Hydroxylaminobenzenemethanamine, Aminobenzenemethanamine, Hydroxylated intermediates (e.g., catechols), Ring-cleavage products (e.g., muconic acid derivatives). |

The analysis of these transformation products would typically involve chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for definitive identification.

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound will be governed by its physical and chemical properties and its susceptibility to the degradation processes outlined above. Based on the properties of the related compound, nitrobenzene, some general considerations can be made.

Mobility: Nitrobenzene has moderate to high mobility in soil and may leach into groundwater. cdc.gov this compound may exhibit similar mobility, depending on its water solubility and soil adsorption coefficient.

Volatility: While data for this compound is not available, nitrobenzene has a relatively low vapor pressure, suggesting that volatilization from water and soil surfaces might be a slow process.

Persistence: The persistence of this compound in the environment will be a balance between the rates of abiotic and biotic degradation. In environments with active microbial populations and sufficient sunlight, its persistence may be limited. However, in anaerobic environments or deep groundwater with little microbial activity, it could be more persistent.

Bioaccumulation: Nitrobenzene is poorly bioaccumulated and is not known to biomagnify in the food chain. cdc.gov It is likely that this compound would also have a low potential for bioaccumulation due to its expected metabolism and degradation.

Conclusions and Future Research Trajectories

Summary of Key Academic Contributions

The study of N-Nitrobenzenemethanamine, a secondary nitramine, is situated within the broader academic context of N-nitro compounds. While specific research on this particular molecule is not extensively documented, its chemical nature allows for extrapolation from the significant body of work on analogous structures. The primary academic contributions relevant to this compound revolve around the fundamental understanding of N-nitration reactions. The nitration of secondary amines, such as benzenemethanamine (benzylamine), is a key process for its synthesis. Research has shown that the ease of nitration can be inversely related to the proton-attracting ability of the amine. cdnsciencepub.com For secondary amines, the reaction with nitrating agents can sometimes lead to side reactions like nitrosation, highlighting the need for carefully controlled reaction conditions. cdnsciencepub.com

The study of N-nitro compounds has also been advanced by the development of various nitrating agents and methodologies. While traditional methods often employ nitric acid and acetic anhydride, the challenges associated with the stability of the amine precursors in acidic media have driven the exploration of alternative reagents. cdnsciencepub.comresearchgate.net These foundational studies in synthetic methodology form a crucial part of the academic landscape for this compound.

Unexplored Synthetic Avenues

Despite the established methods for N-nitration, several synthetic avenues for this compound remain underexplored. The direct nitration of primary amines to form primary nitramines is a notoriously challenging multi-step process, which underscores the comparative facility of secondary amine nitration. researchgate.net However, even for secondary amines like benzylamine (B48309), there is room for the development of more efficient and selective synthetic protocols.

Future synthetic research could focus on the following areas:

Catalytic Nitration: The use of catalysts to improve the efficiency and selectivity of the N-nitration of benzylamine could be a fruitful area of investigation. While chloride has been shown to catalyze the nitration of some secondary amines, the exploration of other catalytic systems is warranted. cdnsciencepub.com

Novel Nitrating Agents: The development and application of novel nitrating agents that operate under milder conditions could circumvent the side reactions often observed with traditional mixed acid systems.

Flow Chemistry Approaches: Continuous flow synthesis could offer better control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity of this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Nitration | Increased efficiency and selectivity, milder reaction conditions. | Exploration of novel metal and organocatalysts. |

| Novel Nitrating Agents | Reduced side reactions, improved functional group tolerance. | Design and synthesis of new N-nitrating reagents. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Optimization of flow reactor parameters for N-nitration. |

Advanced Mechanistic Studies

The mechanism of N-nitration of amines is a topic of ongoing academic interest. For secondary amines, the reaction is understood to proceed via an electrophilic attack on the nitrogen atom. However, the precise nature of the intermediates and transition states can vary depending on the substrate and the nitrating agent employed.

Advanced mechanistic studies on the formation of this compound could employ a variety of techniques to provide deeper insights:

Kinetic Studies: Detailed kinetic analysis of the reaction between benzylamine and various nitrating agents would help to elucidate the rate-determining steps and the influence of reaction conditions.

Isotopic Labeling: The use of isotopically labeled reactants (e.g., with ¹⁵N) would allow for the tracking of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy could be used to observe the reaction mixture in real-time, potentially identifying transient intermediates that are not observable through traditional analytical methods.

A key area for investigation is the competition between N-nitration and N-nitrosation, as nitrosamines are often observed as byproducts in nitration reactions. cdnsciencepub.com Understanding the factors that favor one pathway over the other is crucial for optimizing the synthesis of this compound.

Novel Computational Paradigms

Computational chemistry offers powerful tools for investigating the structure, reactivity, and properties of molecules like this compound. While specific computational studies on this compound are limited, the methodologies developed for related N-nitroso compounds can be readily adapted. researchgate.net

Future computational research on this compound could focus on several key areas:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other high-level quantum mechanical methods can be used to model the reaction mechanism of N-nitration, calculating the energies of reactants, intermediates, transition states, and products. This can provide valuable insights into the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations: These simulations can be used to study the behavior of this compound in different solvent environments, providing information on its conformation, solvation, and intermolecular interactions.

Structure-Property Relationship Modeling: Computational models can be developed to predict the properties of this compound, such as its thermal stability and reactivity, based on its molecular structure.

| Computational Method | Research Application | Expected Insights |

| Density Functional Theory (DFT) | Mechanistic investigation of N-nitration | Energetic profiles of reaction pathways, transition state geometries. |

| Molecular Dynamics (MD) | Solvation and conformational analysis | Understanding of solvent effects and molecular flexibility. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical properties | Correlation of molecular structure with stability and reactivity. |

Emerging Applications in Interdisciplinary Fields

While the primary interest in N-nitroamines has historically been in the field of energetic materials, there is potential for this compound and related compounds to find applications in other interdisciplinary areas. The chemistry of the N-nitro group suggests several intriguing possibilities.

One potential application lies in the field of medicinal chemistry. N-nitrosamines, a related class of compounds, are known to be potent nitric oxide (NO) donors. nih.gov Nitric oxide is a crucial signaling molecule in a wide range of physiological processes. nih.gov Future research could explore whether N-nitroamines like this compound can also be designed to release nitric oxide under specific physiological conditions, potentially leading to the development of novel therapeutic agents.

Another area of interest is materials science. The electronic properties of the nitro group could be exploited in the design of new organic materials with interesting optical or electronic properties. The presence of the aromatic ring in this compound provides a scaffold that can be further functionalized to tune these properties.

Finally, the reactivity of the N-nitro group could be harnessed in organic synthesis. The development of new synthetic methodologies that utilize N-nitroamines as building blocks could open up new avenues for the construction of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Nitrobenzenemethanamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nitration of benzylamine derivatives. Key steps include controlled nitration conditions (e.g., nitric acid/sulfuric acid mixtures) to avoid over-nitration. Purification is achieved through recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and comparison with reference standards from pharmacopeial sources .

- Data : Typical yields range from 60–75% after optimization. Impurity profiles should be documented using GC-MS to detect byproducts like nitroso derivatives .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : NMR (CDCl): δ 8.2–7.4 ppm (aromatic protons), δ 4.3 ppm (CH-NH), δ 2.9 ppm (NH_2 \) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 167.1 (calculated for CHNO). Fragmentation patterns should align with nitro and benzylamine functional groups .

Q. What safety protocols are critical for handling N-Nitrobenzenethanamine in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid dust generation due to potential mutagenicity (classified under GHS Hazard Statement H301) .

- Storage : Store at –20°C in amber glass vials under inert gas (argon) to prevent degradation. Stability studies indicate decomposition >40°C, with nitroso derivatives forming under prolonged light exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomeric forms. Use deuterated DMSO for polar derivatives and compare with computational predictions (DFT/B3LYP/6-31G* basis set) .

- Validation : Collaborate with multi-lab reproducibility studies, as seen in CAS Common Chemistry entries, to establish consensus spectra .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- HPLC-DAD : Use a reverse-phase column (C18, 5 µm) with isocratic elution (acetonitrile:water 60:40, 0.1% TFA). Limit of detection (LOD) for nitroso contaminants is 0.1 µg/mL .

- LC-MS/MS : MRM transitions (e.g., m/z 167 → 121) enhance specificity for trace analysis. Validate methods per ICH Q2(R1) guidelines for linearity (R >0.99) and precision (%RSD <2) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Experimental Design :

- pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 280 nm). Acidic conditions (pH <4) accelerate hydrolysis, forming benzaldehyde and nitrous acid .

- Thermal Stability : TGA analysis shows decomposition onset at 150°C. Store samples below –20°C to extend shelf life beyond 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.